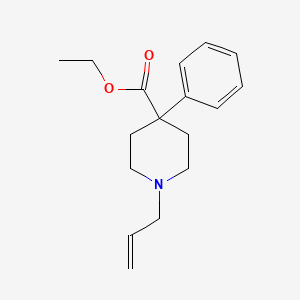

Isonipecotic acid, 1-allyl-4-phenyl-, ethyl ester

Description

Introduction to Isonipecotic Acid, 1-Allyl-4-Phenyl-, Ethyl Ester

This compound belongs to the family of 4-phenylpiperidine derivatives, which are characterized by their complex ring structures and diverse functional groups. This compound represents a sophisticated example of synthetic organic chemistry, where multiple functional groups are strategically combined to create a molecule with specific chemical and potentially biological properties. The compound's structure incorporates several key chemical motifs that are commonly found in pharmaceutical agents, including the piperidine ring system, aromatic phenyl group, and ester functionality.

The historical context of this compound traces back to research efforts in medicinal chemistry, where scientists sought to develop novel molecules with specific pharmacological profiles. The compound is also known by its research designation WIN 7681, which reflects its origins in systematic pharmaceutical research programs. The systematic study of this compound has contributed to broader understanding of structure-activity relationships in piperidine-based molecules, making it an important reference compound in chemical literature.

The chemical significance of this compound extends beyond its individual properties to encompass its role as a representative member of a larger class of compounds. Piperidine derivatives have been extensively studied due to their prevalence in natural products and synthetic pharmaceuticals. The specific substitution pattern present in this molecule, with the allyl group at the nitrogen position and the phenyl group at the 4-position of the piperidine ring, creates a unique three-dimensional structure that influences its chemical behavior and potential interactions with biological systems.

Research into this compound has provided valuable insights into the synthetic methodologies required to construct complex piperidine derivatives. The presence of multiple functional groups within a single molecule presents both opportunities and challenges for synthetic chemists, requiring careful consideration of reaction conditions and protective strategies during synthesis. This complexity has made the compound a valuable subject for studies in synthetic methodology development.

Chemical Nomenclature and Structural Identification

The systematic identification and nomenclature of this compound requires careful attention to the International Union of Pure and Applied Chemistry standards and established chemical naming conventions. The compound's complex structure necessitates a thorough understanding of how multiple functional groups and substituents are properly designated within systematic chemical nomenclature. This systematic approach ensures unambiguous identification of the compound across different scientific contexts and databases.

The structural complexity of this molecule arises from the presence of multiple distinct chemical functionalities integrated into a single molecular framework. The piperidine ring serves as the central scaffold, with specific substitutions at defined positions creating the unique chemical identity of the compound. The systematic analysis of these structural features provides the foundation for understanding both the compound's chemical properties and its potential applications in research and development.

Modern chemical identification relies heavily on computational methods and database systems that utilize standardized molecular descriptors. These systems, including the Simplified Molecular Input Line Entry System and International Chemical Identifier formats, provide machine-readable representations of molecular structure that facilitate database searches and computational analysis. The integration of these modern identification methods with traditional nomenclature systems ensures comprehensive characterization of complex molecules like this compound.

International Union of Pure and Applied Chemistry Name and Systematic Terminology

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 4-phenyl-1-prop-2-enylpiperidine-4-carboxylate, which provides a complete description of the molecular structure according to established naming conventions. This systematic name follows the standardized approach for naming complex organic molecules by identifying the parent structure, substituents, and functional groups in a hierarchical manner. The name begins with the ethyl ester functionality, proceeds to describe the phenyl substituent at the 4-position of the piperidine ring, and concludes with the prop-2-enyl group attached to the nitrogen atom.

The term "prop-2-enyl" specifically refers to the allyl group, which is a three-carbon chain with a terminal double bond. This nomenclature precisely indicates the position of the double bond within the three-carbon chain, distinguishing it from other possible isomeric arrangements. The systematic designation ensures that the compound can be unambiguously identified by chemists worldwide, regardless of local naming traditions or colloquial terminology.

The piperidine ring system serves as the core structure in this nomenclature, with the carboxylate functionality at the 4-position being designated as the principal functional group. This hierarchical approach to naming reflects the International Union of Pure and Applied Chemistry principles that prioritize functional groups based on their chemical significance and established precedence rules. The systematic name thus provides a complete roadmap for understanding the molecular architecture of the compound.

The precision of International Union of Pure and Applied Chemistry nomenclature extends to the stereochemical aspects of the molecule, although in this case, the compound does not possess defined stereogenic centers that would require additional stereochemical descriptors. The systematic naming convention accounts for the three-dimensional arrangement of atoms and bonds, ensuring that the name accurately reflects the complete molecular structure rather than just the connectivity pattern.

Synonyms and Registry Identifiers

Properties

IUPAC Name |

ethyl 4-phenyl-1-prop-2-enylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c1-3-12-18-13-10-17(11-14-18,16(19)20-4-2)15-8-6-5-7-9-15/h3,5-9H,1,4,10-14H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNKDDDGCRLMAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CC=C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178381 | |

| Record name | Ethyl 4-phenyl-1-(2-propen-1-yl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2372-70-5 | |

| Record name | Ethyl 4-phenyl-1-(2-propen-1-yl)-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2372-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isonipecotic acid, 1-allyl-4-phenyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002372705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-phenyl-1-(2-propen-1-yl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

The mechanism of action of isonipecotic acid, 1-allyl-4-phenyl-, ethyl ester involves its interaction with specific molecular targets, such as GABA receptors. It may act as a partial agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission. The exact pathways and molecular interactions depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Substituent Variations at the 1-Position

Modifications at the 1-position significantly influence steric bulk, lipophilicity, and biological interactions.

Substituent Variations at the 4-Position

The 4-position often determines target selectivity and potency.

Ester Group Modifications

Ester groups influence metabolic stability and bioavailability.

Biological Activity

Isonipecotic acid, 1-allyl-4-phenyl-, ethyl ester (CAS No. 2372-70-5) is a derivative of nipecotic acid that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an allyl group and a phenyl ring, contributing to its interaction with various biological targets. This article reviews the biological activity of this compound based on diverse research findings, including mechanisms of action, therapeutic potentials, and comparative studies.

Chemical Structure and Properties

- Molecular Formula : C17H23NO2

- Molecular Weight : 273.38 g/mol

- Structural Characteristics : The compound features an isonipecotic acid backbone modified with an allyl and a phenyl group, enhancing its lipophilicity and receptor interaction potential.

Isonipecotic acid derivatives typically exert their effects through modulation of neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA). The mechanism involves:

- GABA Transport Inhibition : Research indicates that isonipecotic acid derivatives can inhibit GABA transporters (mGAT1), leading to increased GABA levels in synaptic clefts, which may enhance inhibitory neurotransmission .

- Receptor Interaction : The compound may interact with various receptors, influencing cellular signaling pathways and potentially offering therapeutic benefits for neurological disorders.

1. Antiepileptic Potential

Isonipecotic acid derivatives have been studied for their antiepileptic properties. For example, compounds similar to isonipecotic acid have shown significant inhibition of GABA uptake in HEK293 cells expressing mGAT1, with pIC50 values indicating strong activity .

2. Anticancer Activity

Studies have suggested that the structural modifications in isonipecotic acid derivatives may enhance their anticancer properties. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, potentially due to their ability to modulate GABAergic signaling pathways .

Comparative Studies

A comparative analysis of isonipecotic acid derivatives reveals differences in biological activity based on structural variations:

| Compound Name | pIC50 (mGAT1) | Anticancer Activity (GI50) |

|---|---|---|

| This compound | 6.83 ± 0.06 | 10 nM (against CCRF-CEM) |

| Tiagabine | 6.88 ± 0.12 | Not specified |

| Guvacin | 6.16 ± 0.05 | Not specified |

The data indicates that modifications to the phenyl or alkyl groups can significantly influence both GABA transporter inhibition and anticancer activity.

Case Study 1: Antiepileptic Drug Development

In a study focused on the synthesis of nipecotic acid derivatives, researchers evaluated the efficacy of several compounds as potential antiepileptic agents. Isonipecotic acid derivatives exhibited promising results in inhibiting GABA uptake, which is crucial for developing new treatments for epilepsy .

Case Study 2: Cancer Cell Line Evaluation

A series of isonipecotic acid derivatives were tested against the CCRF-CEM leukemia cell line. The most potent derivative demonstrated a GI50 value of 10 nM, suggesting that structural modifications can lead to enhanced anticancer activity .

Scientific Research Applications

Pharmacological Applications

-

Antitussive Effects

- Research indicates that derivatives of isonipecotic acid, including 1-allyl-4-phenyl-, ethyl ester, exhibit antitussive properties. A study demonstrated that the hydrochloride form of 1-(3-phenylpropyl)-4-allyl-isonipecotic acid morpholide effectively inhibited cough reflexes in a controlled experiment with cats. The compound was administered intravenously and showed significant efficacy at doses around 1 mg/kg .

-

GABA Transport Inhibition

- The compound has been evaluated for its inhibitory effects on GABA transporters (mGATs). In particular, studies have focused on the structure-activity relationship (SAR) of N-substituted nipecotic acid derivatives, highlighting that modifications to the aromatic moieties can enhance inhibitory potency. The presence of biphenyl or benzylphenyl residues has been shown to improve affinity towards mGAT1, making these derivatives potential candidates for treating neurological disorders .

Potential Drug Development

Given its pharmacological properties, isonipecotic acid derivatives are being explored as leads in drug development:

- Neurological Disorders : Due to their action on GABA transporters, these compounds may be useful in developing treatments for epilepsy, anxiety disorders, and other conditions related to GABAergic dysfunction.

- Cough Suppressants : The antitussive properties suggest potential applications in developing cough medications that could provide alternatives to existing treatments .

Case Studies and Research Findings

Chemical Reactions Analysis

Base-Promoted Saponification

The ethyl ester undergoes alkaline hydrolysis to yield the corresponding carboxylic acid. For example:

-

Mechanism : Nucleophilic acyl substitution by hydroxide, forming a carboxylate intermediate that is acidified to the free carboxylic acid.

-

Product : 1-Allyl-4-phenylisonipecotic acid.

Acid-Catalyzed Hydrolysis

Protonation of the ester carbonyl facilitates nucleophilic attack by water, regenerating the acid catalyst in the final step .

Aminolysis and Amide Formation

The ester reacts with amines (e.g., morpholine) to form amides via intermediate acid chlorides:

Stepwise Process :

-

Conversion to Acid Chloride :

-

Reagent : Oxalyl chloride in methylene chloride.

-

Product : 1-Allyl-4-phenylisonicotinoyl chloride hydrochloride.

-

-

Amide Formation :

-

Conditions : Reaction with morpholine in methylene chloride at 0–25°C.

-

Product : 1-Allyl-4-phenylisonipecotic acid morpholide hydrochloride (M.P. 186–187°C).

-

Salt Formation

The tertiary amine in the piperidine ring forms salts with inorganic or organic acids:

-

Example : Treatment with ethereal HCl yields the hydrochloride salt .

-

Typical Solvents : Diethyl ether, methanol, or ethanol.

Transesterification

While not explicitly documented for this compound, general ester reactivity suggests potential for alcohol exchange under acidic or basic conditions :

-

Acidic Pathway : Protonation of the carbonyl, followed by nucleophilic attack by an alcohol.

-

Basic Pathway : Alkoxide-mediated substitution.

Mechanistic Insights

-

Ester Hydrolysis : Follows nucleophilic acyl substitution, with base-promoted saponification being irreversible due to carboxylate salt formation .

-

Amide Formation : Acid chlorides react exothermically with amines, requiring controlled addition to avoid side reactions .

This compound’s reactivity aligns with broader trends in piperidine and ester chemistry, emphasizing its utility as an intermediate in pharmaceutical synthesis .

Preparation Methods

Starting Materials and Initial Steps

- Starting Materials: Lower isonipecotic acid alkyl esters and reactive esters of substituted phenylpropyl compounds serve as the initial substrates.

- Quaternization: Lower isonicotinic acid alkyl esters are quaternized with reactive esters of compounds bearing phenylpropyl groups to form quaternary ammonium intermediates.

- Catalytic Hydration: These quaternary intermediates undergo catalytic hydration in the presence of rhodium-aluminum oxide catalysts to yield 1-substituted isonipecotic acid alkyl esters.

Allylation at the 4-Position

- The 4-position allylation is achieved by converting the 1-substituted isonipecotic acid alkyl esters into their alkali metal salts (e.g., lithium, sodium, or potassium derivatives) in situ.

- These alkali metal compounds then react with reactive esters of allyl alcohol, such as allyl bromide, allyl iodide, or allyl chloride.

- The reaction medium typically consists of a mixture of absolute diethyl ether or tetrahydrofuran and 1,2-dimethoxyethane (ethylene glycol dimethyl ether).

- A particularly effective base for generating the alkali metal salts is triphenylmethyl lithium, which can be formed in situ from phenyl lithium and triphenyl methane solutions.

Esterification and Purification

- The resulting 1-(3-phenylpropyl)-4-allyl isonipecotic acid alkyl esters are hydrolyzed and then converted to acid chlorides using oxalyl chloride.

- These acid chlorides are reacted with ethanol or other alcohols to form the ethyl ester.

- Purification involves extraction with diluted hydrochloric acid and organic solvents such as chloroform and ether.

- Final products are often purified by distillation under reduced pressure and recrystallization from suitable solvents (e.g., isopropanol).

Representative Experimental Data and Conditions

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Quaternization | Lower isonicotinic acid alkyl esters + reactive esters | Room temperature | Not specified | Forms quaternary ammonium salts |

| Catalytic hydration | Rhodium-aluminum oxide catalyst | Room temperature | Not specified | Converts quaternary salts to esters |

| Formation of alkali metal salts | Triphenylmethyl lithium (in situ from phenyl lithium) | Room temperature | Monitored by color change | Alkali metal salt formation |

| Allylation | Allyl bromide/iodide/chloride in diethyl ether/THF/1,2-dimethoxyethane | Room to moderate temp | Not specified | Slightly exothermic, cooling possible |

| Acid chloride formation | Oxalyl chloride in methylene chloride | Room temperature | 15 minutes | Converts acid to acid chloride |

| Esterification | Reaction with ethanol | Room temperature | Not specified | Forms ethyl ester |

| Purification | Extraction, drying, distillation | Reduced pressure | Not specified | Yields pure ethyl ester |

Key Observations from Research Findings

- The use of triphenylmethyl lithium as a base is advantageous due to the visible color change during the reaction, allowing easy monitoring of reaction progress.

- The allylation step is sensitive to temperature, generally carried out at room temperature or slightly elevated temperatures with cooling as needed to control exothermicity.

- Acid chlorides are efficiently prepared using oxalyl chloride, facilitating subsequent esterification.

- Purification by extraction and distillation under vacuum yields the ethyl ester with boiling points around 170–178 °C at very low pressure (0.01–0.05 Torr).

- The final product can be characterized by melting points of its fumarate salts, typically around 138 °C (from isopropanol).

Summary Table of Chemical Transformations

| Intermediate/Product | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| Lower isonipecotic acid alkyl esters | Quaternization | Reactive esters of phenylpropyl compounds | Quaternary ammonium salts |

| Quaternary ammonium salts | Catalytic hydration | Rhodium-aluminum oxide catalyst | 1-substituted isonipecotic acid alkyl esters |

| 1-substituted isonipecotic acid alkyl esters | Alkali metal salt formation | Triphenylmethyl lithium (in situ) | Alkali metal salts |

| Alkali metal salts | Allylation | Allyl halides in ether/THF/dimethoxyethane | 4-allyl substituted esters |

| 4-allyl substituted esters | Acid chloride formation | Oxalyl chloride in methylene chloride | Acid chlorides |

| Acid chlorides | Esterification | Ethanol | Ethyl esters |

| Ethyl esters | Purification | Extraction, drying, distillation | Pure Isonipecotic acid, 1-allyl-4-phenyl-, ethyl ester |

Q & A

Q. What are the optimal synthetic routes for preparing isonipecotic acid, 1-allyl-4-phenyl-, ethyl ester, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via alkylation of isonipecotic acid derivatives. For example, Friedel-Crafts acylation of 4-substituted piperidines with allyl halides in the presence of a Lewis acid (e.g., AlCl₃) is a common approach . Ethyl esterification typically employs ethanol under acidic catalysis (e.g., H₂SO₄). Key factors affecting yield include:

- Temperature control (60–80°C for esterification).

- Solvent polarity (aprotic solvents like DMF enhance alkylation efficiency).

- Stoichiometric ratios (1:1.2 molar ratio of piperidine derivative to allyl halide).

A comparative table of yields under varying conditions is recommended for optimization.

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- Methodological Answer :

- NMR :

- ¹H NMR : Allyl protons (δ 5.2–5.8 ppm, multiplet), phenyl protons (δ 7.2–7.5 ppm), and ester methylene (δ 4.1–4.3 ppm, quartet) .

- ¹³C NMR : Ester carbonyl (δ 170–175 ppm), quaternary piperidine carbon (δ 45–50 ppm).

- IR : Ester C=O stretch (~1740 cm⁻¹), allyl C-H bending (~990 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₇H₂₁NO₂ (calculated: 287.15 g/mol).

Q. What pharmacological targets are associated with this compound, and how can preliminary bioactivity assays be designed?

- Methodological Answer : Structural analogs (e.g., meperidine derivatives) target opioid receptors . Preliminary assays include:

- In vitro μ-opioid receptor binding using radiolabeled [³H]-DAMGO.

- Functional assays (e.g., cAMP inhibition in CHO cells transfected with opioid receptors).

- Selectivity screening against κ- and δ-opioid receptors to assess specificity.

Advanced Research Questions

Q. How does stereochemistry at the piperidine ring influence the compound’s pharmacological activity?

- Methodological Answer : Stereochemical variations (e.g., axial vs. equatorial allyl group orientation) alter receptor binding. Strategies include:

- Chiral resolution using HPLC with a cellulose-based column.

- Molecular docking simulations (e.g., AutoDock Vina) to compare enantiomer-receptor interactions.

- Pharmacokinetic profiling to evaluate metabolic stability differences.

Evidence from meperidine analogs suggests cis-configurations enhance μ-opioid affinity .

Q. What advanced analytical techniques resolve ambiguities in spectral data for this compound?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., allyl vs. piperidine protons).

- X-ray crystallography : Determines absolute configuration and confirms spatial arrangement .

- Dynamic NMR : Detects conformational exchange in the piperidine ring (e.g., ring-flipping at low temperatures).

Q. How can contradictions in synthetic yield data across literature be systematically addressed?

- Methodological Answer :

- Reproducibility checks : Replicate reported conditions with strict moisture/oxygen control.

- Byproduct analysis : Use LC-MS to identify side products (e.g., over-alkylation or ester hydrolysis).

- Meta-analysis : Compare solvent purity, catalyst batches, and instrumentation sensitivity across studies.

For example, discrepancies in Friedel-Crafts yields may stem from trace water deactivating AlCl₃ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.